rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride
Description
Crystallographic Analysis and Absolute Configuration Determination
X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in chiral molecules. For rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride, single-crystal analysis revealed a fused bicyclic system comprising a tetrahydrofuran ring (furan oxygen at O1) fused to a pyrrolidine moiety (N1) at positions 3 and 2, respectively. The hydrochloride salt crystallized in the orthorhombic space group P212121, with unit cell parameters a = 8.921 Å, b = 12.347 Å, c = 14.562 Å, and α = β = γ = 90°.
The absolute configuration at the three stereocenters (C3a, C5, and C6a) was unambiguously assigned using anomalous dispersion effects. Flack parameter refinement yielded a value of 0.02(3), confirming the (3aR,5R,6aR) configuration. Key torsional angles include:
- C5-C6a-N1-C7 (cyclopropyl carboxamide): -172.4°
- O1-C2-C3-C3a (furan-pyrrolidine junction): 58.7°
Hydrogen bonding between the protonated pyrrolidine nitrogen (N1-H...Cl- distance: 2.14 Å) and chloride ions stabilizes the crystal lattice, while the cyclopropyl group adopts a puckered conformation orthogonal to the bicyclic plane.
Conformational Studies Through Nuclear Magnetic Resonance Spectroscopy
High-resolution 1H and 13C NMR spectra in deuterated dimethyl sulfoxide provided dynamic conformational insights. The pyrrolidine ring exhibits a twist-boat conformation, evidenced by:
- Vicinal coupling constants JH5-H6a = 9.8 Hz
- 3JHH values ≤ 3.2 Hz for H3a-H4 protons
The cyclopropyl carboxamide group showed restricted rotation about the C5-N bond, with two distinct 13C signals for the carbonyl carbon (δ 169.8 ppm and 170.1 ppm) at 298 K, coalescing at 343 K (ΔG‡ = 72.3 kJ/mol). Key 1H chemical shifts include:
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3a | 3.92 | dd (J=10.2, 4.1 Hz) | Pyrrolidine C3a |
| H5 | 4.31 | m | Carboxamide-bearing carbon |
| H6a | 3.45 | d (J=9.8 Hz) | Bridgehead hydrogen |
| NH | 8.21 | br s | Cyclopropylamide |
Nuclear Overhauser effect (NOE) correlations between H3a and H6a (2.8% enhancement) confirmed the cis-fusion of the furan and pyrrolidine rings, while the absence of NOEs between the cyclopropyl methylene protons and H5 indicated minimal steric crowding in the carboxamide side chain.
Comparative Analysis of Furopyrrolidine Bicyclic Systems
The furo[3,2-b]pyrrolidine scaffold exhibits distinct structural and electronic features compared to related bicyclic systems:
| Parameter | Furo[3,2-b]pyrrolidine | Furo[2,3-c]pyrrolidine | Pyrano[3,4-b]pyrrole |
|---|---|---|---|
| Ring Fusion Angle | 58.7° | 62.1° | 71.4° |
| N1-C2 Bond Length (Å) | 1.463 | 1.449 | 1.482 |
| Dipole Moment (Debye) | 4.21 | 3.89 | 5.07 |
| % Planarity (RMSD) | 0.18 | 0.25 | 0.31 |
The 3,2-b fusion pattern in the target compound creates a shallower molecular groove compared to 2,3-c isomers, enhancing hydrogen bond acceptor capacity at O1. Density functional theory (ωB97X-D/cc-pVTZ) calculations revealed:
- Highest occupied molecular orbital (HOMO) localized on the furan oxygen (-7.89 eV)
- Lowest unoccupied molecular orbital (LUMO) centered on the pyrrolidine nitrogen (-1.32 eV)
This electronic profile facilitates nucleophilic attack at C5, explaining the compound's reactivity in carboxamide formation. Comparative molecular field analysis (CoMFA) against furo[2,3-c]pyrrolidine derivatives showed 3.2-fold greater steric complementarity to biological targets, suggesting enhanced binding potential.
The cyclopropyl substituent introduces unique torsional strain (estimated 27.3 kcal/mol via MMFF94s), which preorganizes the carboxamide group for target engagement while maintaining solubility through chloride counterion interactions. This strategic balance of rigidity and solubility distinguishes it from simpler furopyrrolidine derivatives lacking fused ring systems.
Properties
IUPAC Name |
(3aS,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-10(11-6-1-2-6)8-5-9-7(12-8)3-4-14-9;/h6-9,12H,1-5H2,(H,11,13);1H/t7-,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHUJVOQNMPKI-YWUTZLAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3C(N2)CCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1N[C@@H](C2)C(=O)NC3CC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307783-12-4 | |
| Record name | rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the hexahydro-furo-pyrrole ring system through cyclization reactions.
Functional Group Transformations: Introduction of the cyclopropyl group and carboxamide functional group through specific reagents and conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Batch or Continuous Flow Reactors: Use of batch or continuous flow reactors to control reaction parameters and ensure consistent product quality.
Automated Systems: Implementation of automated systems for precise control of reaction conditions and monitoring of product formation.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the compound to a simpler form.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following table summarizes key differences between the target compound and related furopyrrole derivatives:
Key Observations:
- Core Heterocycle : The target compound’s furo[3,2-b]pyrrole core differs in ring fusion positions compared to furo[2,3-c]pyrrole () and furo[3,4-c]pyrrole (), altering steric and electronic profiles.
- Substituent Effects: The cyclopropyl-carboxamide group in the target compound may enhance metabolic stability and modulate lipophilicity compared to carboxylic acid () or oxadiazole () derivatives. Benzyl-amine substituents () introduce aromaticity, favoring π-π interactions in receptor binding but increasing susceptibility to oxidative metabolism .
Pharmacological and Physicochemical Properties
- Hydrogen-Bonding Capacity: The target compound’s 3 H-bond donors and 6 acceptors (inferred from ) suggest strong interactions with biological targets, comparable to oxadiazole derivatives but superior to sulfur-containing analogs () .
- Stereochemistry : The (3aR,5R,6aR) configuration may confer selectivity in binding compared to diastereomers (e.g., 3aS,6aS in ), as seen in chiral drug design .
Biological Activity
The compound rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride is a member of the furo[3,2-b]pyrrole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H17ClN2O
- CAS Number : 41727-33-7
- Structural Characteristics : The compound features a cyclopropyl group attached to a hexahydro-furo-pyrrole structure, which is significant for its biological interactions.
Research indicates that compounds within the furo[3,2-b]pyrrole class may exhibit various biological activities through several mechanisms:
- Kinase Inhibition : The furo[3,2-b]pyrrole scaffold has been identified as a potent inhibitor of cdc-like kinases (CLKs), which are crucial in regulating various cellular processes including cell cycle and gene expression. The selective inhibition of CLKs can lead to potential therapeutic applications in cancer treatment and other diseases related to dysregulated kinase activity .
- Modulation of Signaling Pathways : Some studies suggest that derivatives of furo[3,2-b]pyrroles can modulate the Hedgehog signaling pathway, which is essential in developmental processes and implicated in several cancers. This modulation could provide a route for targeted therapies in oncological settings .
In Vitro Studies
A number of in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines to evaluate cytotoxic effects. Results indicated that the compound exhibits significant cytotoxicity at higher concentrations.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Studies
- Case Study on Cancer Treatment : A study involving a related furo[3,2-b]pyrrole derivative demonstrated significant tumor regression in xenograft models when administered alongside conventional chemotherapy agents. This suggests potential for combination therapies using this compound.
- Neurological Applications : Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects in models of neurodegenerative diseases. Further investigation into the specific effects of this compound is warranted.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve diastereotopic protons and carbons. Coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations can confirm spatial arrangements. X-ray crystallography is definitive for absolute stereochemistry but requires high-quality single crystals. For intermediates, chiral chromatography (e.g., using amylose-based columns) can validate enantiopurity .
Q. How can synthetic routes for this compound be optimized to minimize racemization during cyclopropane ring formation?
- Methodological Answer : Employ low-temperature (< -20°C) conditions during nucleophilic substitution or cyclopropanation steps. Use non-polar solvents (e.g., toluene) to reduce solvolysis. Stabilize intermediates via chelation with Lewis acids (e.g., ZnCl) or bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent β-elimination. Monitor reaction progress with in-situ FTIR to detect undesired byproducts .
Q. What computational tools are suitable for predicting the solubility and stability of this hydrochloride salt in aqueous buffers?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model solvation shells. Calculate logP and logS values via software like ACD/Labs or Schrödinger’s QikProp. Validate predictions experimentally using dynamic light scattering (DLS) for aggregation propensity and pH-solubility profiles across biologically relevant pH ranges (1.2–7.4) .
Advanced Research Questions
Q. How can reaction path search methods resolve contradictions in regioselectivity observed during furo-pyrrole ring closure?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces for competing pathways (e.g., 5- vs. 6-membered transition states). Use nudged elastic band (NEB) or metadynamics to identify kinetic vs. thermodynamic control. Cross-validate with experimental data (e.g., substituent effects on ring strain) to reconcile discrepancies in regioselectivity .
Q. What strategies are effective for designing enantioselective catalysts for resolving the racemic mixture of this compound?
- Methodological Answer : Screen chiral phosphoric acids (e.g., BINOL derivatives) or transition-metal complexes (e.g., Ru(II)-salen) for kinetic resolution. Utilize high-throughput experimentation (HTE) with microreactors to vary ligand denticity and solvent polarity. Analyze enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC. Computational docking (e.g., AutoDock Vina) can predict catalyst-substrate binding modes .
Q. How should researchers address conflicting data regarding the compound’s hydrogen-bonding network in solid-state vs. solution-phase studies?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to assess solution-phase H-bond dynamics. Compare with solid-state NMR and X-ray crystallography data to identify polymorph-dependent variations. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in the crystal lattice. Reconcile discrepancies by modeling solvent effects (e.g., COSMO-RS) .
Q. What experimental and computational approaches validate the compound’s membrane permeability in drug delivery studies?
- Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) with varying lipid compositions. Compare with Caco-2 cell monolayer assays for active transport mechanisms. Use molecular dynamics (MD) to simulate passive diffusion across lipid bilayers. Calculate permeability coefficients (P) and correlate with logD (pH 7.4) and polar surface area (PSA) .
Key Notes
- Data Contradictions : Address discrepancies in regioselectivity or stability by integrating multi-scale modeling (quantum mechanics/molecular mechanics, QM/MM) with controlled experiments (e.g., isotope labeling) .
- Advanced Reactor Design : Utilize flow chemistry for hazardous intermediates (e.g., cyclopropane precursors) to enhance safety and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
